molecular formula C14H15NO2 B2499303 2-(2,2-Dimethylpropanimidoyl)indene-1,3-dione CAS No. 634155-04-7

2-(2,2-Dimethylpropanimidoyl)indene-1,3-dione

Cat. No. B2499303
CAS RN: 634155-04-7
M. Wt: 229.279
InChI Key: UEXLANGUMDSWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanimidoyl)indene-1,3-dione (2,2-DMPID) is a synthetic, bioactive compound that has been studied extensively in recent years due to its potential applications in numerous scientific research areas. 2,2-DMPID is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and two oxygen atoms, and is classified as an imidoylindene-1,3-dione. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ultrasound-assisted Synthesis of Derivatives : The use of ultrasound irradiation has been reported to efficiently synthesize derivatives of indene-1,3-dione compounds, highlighting a method that utilizes readily available catalysts and environmentally benign solvents, resulting in good yields of the products (Ghahremanzadeh et al., 2011).
  • Nano Fe2O3@SiO2–SO3H Catalyzed Reactions : A method involving nano Fe2O3@SiO2–SO3H as a catalyst has been described for the efficient multi-component synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives (Ghashang et al., 2017).
  • Selective Synthesis of α-Iodoketones : The compound is used as an electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols, employing a mild nature that contrasts with other common electrophilic iodinating reagents (Martinez-Erro et al., 2017).
  • Photochemical Reactions : Detailed study of photochemical reactions involving indanedione compounds and their derivatives, providing insights into the mechanisms and product formation in these processes (Maruyama et al., 1978).

Molecular Structure and Reactivity

  • Molecular Structure Analysis : Studies analyzing the molecular structure, vibrational study, and reactivity of indanedione and its derivatives, highlighting the non-planar geometry of the molecules and their electronic properties (Prasad et al., 2010).

Catalytic and Kinetic Studies

  • Kinetic Studies in Propargylation : Research exploring the kinetics of propargylation of indene-1,3-dione, highlighting the enhanced reaction rate under ultrasound irradiation and the effectiveness of a newly synthesized phase-transfer catalyst (Selvaraj & Rajendran, 2014).

Optical and Material Properties

  • Stimulus-Responsive Fluorescent Properties : Exploration of the stimulus-responsive fluorescent properties of certain derivatives, demonstrating their potential application in cell imaging and material sciences (Lei et al., 2016).
  • Silyl-Substituted Bisketenes : Investigation into the formation and reactivity of silyl-substituted bisketenes, providing insight into their stability and reactivity with other molecules (Zhao et al., 1993).

Synthesis and Pharmaceutical Applications

  • Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione] derivatives is reported, showcasing an efficient one-pot construction using a double intramolecular C-H insertion process (Takahashi et al., 2001).

properties

IUPAC Name

2-(2,2-dimethylpropanimidoyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13(15)10-11(16)8-6-4-5-7-9(8)12(10)17/h4-7,10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXLANGUMDSWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)C1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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